Octacosane-d58

Catalog No.
S788218
CAS No.
16416-33-4
M.F
C28H58
M. Wt
453.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octacosane-d58

CAS Number

16416-33-4

Product Name

Octacosane-d58

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,28-octapentacontadeuteriooctacosane

Molecular Formula

C28H58

Molecular Weight

453.1 g/mol

InChI

InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2

InChI Key

ZYURHZPYMFLWSH-ABYBKZRISA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Isotope-Labeled Internal Standard:

Octacosane-d58, a highly deuterated alkane, is primarily employed as an isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry (MS) []. Its key advantage lies in its identical chemical properties to its non-deuterated counterpart, octacosane, but with a significantly higher mass due to the incorporation of deuterium atoms. This mass difference allows researchers to distinguish the analyte (target molecule) from background signals and matrix interferences in the MS spectrum []. This facilitates accurate quantification of the analyte, improving the precision and accuracy of the analysis [].

Reference Material for Spectroscopy:

Due to its well-defined structure and high purity, octacosane-d58 serves as a valuable reference material for various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy []. Its characteristic peaks in the NMR spectrum provide a reference point for researchers to assign peaks in their samples, aiding in the identification and characterization of unknown compounds [].

Investigation of Biological Processes:

Octacosane-d58 finds application in biological research as a probe molecule to study various biological processes, such as membrane fluidity and lipid-protein interactions []. Its deuterated nature allows researchers to track its movement and interactions within biological systems using techniques like neutron scattering and NMR spectroscopy []. This information helps elucidate the dynamics and functions of biological membranes and their associated proteins.

Octacosane-d58 is a deuterated form of octacosane, a straight-chain alkane with the molecular formula C28H58C_{28}H_{58}. In the case of Octacosane-d58, the hydrogen atoms in the octacosane molecule are replaced with deuterium, resulting in the formula C28D58C_{28}D_{58} and a molecular weight of approximately 453.12 g/mol. This compound is characterized by its waxy solid appearance and is insoluble in water, making it similar to its non-deuterated counterpart, which has a melting point between 57-62 °C and a boiling point of around 278 °C at reduced pressure .

Research indicates that Octacosane-d58 possesses antibacterial properties and shows high cytotoxicity against various cell lines. Its biological activity is attributed to its structure as an alkane, which can interact with biological membranes and influence cellular processes . As an endogenous metabolite, it may also play roles in metabolic pathways within organisms.

The synthesis of Octacosane-d58 typically involves the deuteration of octacosane through various methods such as:

  • Catalytic Hydrogenation: Using deuterated hydrogen gas in the presence of a catalyst.
  • Chemical Exchange Reactions: Employing deuterated solvents or reagents to facilitate the exchange of hydrogen atoms for deuterium.
  • Synthetic Routes from Smaller Alkanes: Starting from shorter-chain alkanes and progressively elongating the carbon chain while incorporating deuterium.

These methods ensure that the final product retains its structural integrity while incorporating deuterium atoms .

Octacosane-d58 is primarily used in research settings, particularly in:

  • Proteomics: As a biochemical tool for studying protein interactions and dynamics due to its stable isotopic labeling.
  • Metabolic Studies: Investigating metabolic pathways involving long-chain hydrocarbons.
  • Antimicrobial Research: Exploring its potential as a therapeutic agent against bacterial infections .

Studies involving Octacosane-d58 focus on its interactions with biological membranes and its effects on cellular processes. It has been shown to exhibit unique interactions due to its deuterated nature, which can alter its physical properties compared to non-deuterated compounds. These studies are essential for understanding how such compounds can be utilized in drug design and metabolic engineering .

Octacosane-d58 belongs to a class of long-chain alkanes. Here are some similar compounds along with their unique characteristics:

CompoundMolecular FormulaUnique Features
n-OctacosaneC28H58Non-deuterated form; commonly found in nature.
HexacosaneC26H54Shorter carbon chain; used in wax formulations.
TriacontaneC30H62Longer carbon chain; exhibits different melting points.
DotriacontaneC32H66Even longer chain; used in specialty lubricants.

Octacosane-d58's uniqueness lies in its isotopic labeling, which allows for precise tracking in biological systems and enhanced understanding of metabolic pathways compared to its non-deuterated counterparts .

XLogP3

14.8

Dates

Modify: 2024-04-14

Explore Compound Types